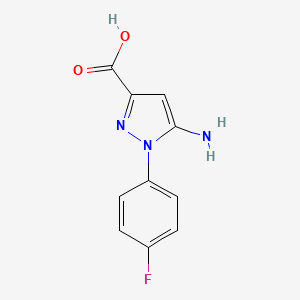

5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)5-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMUQICGAFPBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . The reaction conditions usually require a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the cyclization and subsequent hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized via hydrolysis of its ethyl ester precursor. While direct data for the 3-carboxylic acid is limited, the analogous 4-carboxylic acid synthesis offers a validated pathway (Table 1):

Table 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

| Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate | 1 N LiOH, methanol, reflux (17 h); acidification with HCl to pH 7 | 95% |

This method uses alkaline hydrolysis followed by neutralization to achieve high yields. Structural confirmation is provided via

-NMR and LC-MS data .

Amidation Reactions

Pyrazole-3-carboxylic acids are key intermediates for pharmacologically active amides. For example:

-

FXIa Inhibitor Synthesis : 5-Phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized via coupling reactions, demonstrating anticoagulant activity. The carboxylic acid reacts with amines under standard coupling agents (e.g., EDC/HOBt) .

Table 2: Representative Amidation Protocol

| Carboxylic Acid | Amine | Conditions | Product Activity |

|---|---|---|---|

| 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | 2-Methylcyclopropanecarboxamide | DMF, EDC, HOBt, room temperature | FXIa inhibition ( |

| ) |

Esterification and Functionalization

The carboxylic acid group undergoes esterification to regenerate its ethyl ester under acidic conditions (e.g., ethanol/H

) . This reversibility is critical for prodrug design.

Key Observations :

-

Solubility : The acid exhibits limited solubility in polar aprotic solvents (e.g., DMSO), necessitating activation for further reactions .

-

Thermal Stability : Decomposition occurs above 250°C, requiring low-temperature storage (2–8°C) under inert atmospheres .

Analytical Characterization

Critical spectral data for verification:

-

-NMR (DMSO-

) : δ 12.09 (br, 1H, COOH), 7.67 (s, 1H, pyrazole-H), 7.54–7.60 (m, 2H, Ar-H), 7.34–7.41 (m, 2H, Ar-H), 6.29 (br, 2H, NH

) .

Industrial-Scale Considerations

Optimized protocols for large-scale production include:

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound serves as a key intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, studies have shown that certain derivatives possess anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially reduced side effects .

Anticancer Activity

5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid has been investigated for its anticancer properties. A review highlighted that pyrazole derivatives can inhibit tumor cell proliferation in various cancer cell lines, demonstrating promising results against prostate cancer cells by downregulating prostate-specific antigen (PSA) levels .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | LNCaP | 18 | Antiproliferative |

| Derivative X | HeLa | 15 | Anticancer |

Agricultural Chemistry

The compound is utilized in developing agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances its efficacy in crop protection while minimizing environmental impact. Research has shown that compounds with similar structures exhibit significant herbicidal activity against various weeds .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms and receptor binding interactions. It has been shown to interact with specific enzymes, modulating their activity and influencing biochemical pathways related to inflammation and cancer .

Case Study: Enzyme Targeting

A study demonstrated that derivatives of this compound selectively inhibited human carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression. The binding affinity of these compounds was significantly higher than that of established inhibitors like acetazolamide .

Material Science

In material science, the compound is explored for its potential to develop novel materials with specific electronic or optical properties. The unique structural features of pyrazoles allow for modifications that can tailor these properties for applications in electronics and photonics .

Diagnostic Applications

This compound can also be formulated into diagnostic agents for imaging techniques. Its ability to bind selectively to certain biological targets makes it a candidate for enhancing the detection of diseases through targeted imaging methods .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The target compound’s 4-fluorophenyl group distinguishes it from analogs with alternative aromatic or heteroaromatic substituents. For example:

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (Fipronil): This insecticide features a trifluoromethylsulfinyl group and a highly electronegative aryl substituent, enhancing its lipophilicity and pesticidal activity .

Functional Group Modifications

- Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate (CAS 866837-96-9): Replacing the carboxylic acid with an ester group improves volatility and synthetic versatility but reduces polarity .

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (Synonyms in ): The amide derivative exhibits enhanced hydrogen-bonding capacity, which may influence biological target interactions .

Positional Isomerism

The position of the carboxylic acid group on the pyrazole ring significantly impacts properties:

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2): The 4-carboxylic acid isomer (similarity score 0.75 to the target compound) has distinct crystallographic properties, as evidenced by its synthesis via lithium hydroxide hydrolysis of the ethyl ester precursor .

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): This 4-carboxylate ester has a melting point of 153–154°C, suggesting higher crystallinity compared to unesterified analogs .

Physicochemical Properties

Biological Activity

5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 202.19 g/mol. The presence of the fluorine atom is notable as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, potentially improving their therapeutic efficacy .

Target Interactions:

The primary target for this compound is believed to be the Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in various cellular processes including inflammation, cell growth, and apoptosis.

Biochemical Pathways:

The compound likely impacts the MAPK signaling pathway, modulating cellular responses to stimuli such as cytokines and growth factors. This modulation can lead to altered gene expression and cellular behaviors associated with inflammation and tumor progression .

Biological Activities

This compound exhibits several pharmacological activities:

- Anti-inflammatory Activity: Studies indicate that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production in vitro, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity: The compound has shown promising results in inhibiting tumor cell growth. For instance, derivatives have been reported to induce apoptosis in cancer cell lines with IC values in the low micromolar range .

- Antibacterial Properties: Some studies have demonstrated that pyrazole compounds possess antibacterial activity against various strains, indicating their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anti-inflammatory Mechanism: A study highlighted that pyrazole derivatives could inhibit LPS-induced production of inflammatory mediators in macrophages, suggesting their utility in treating conditions like rheumatoid arthritis .

- Antitumor Efficacy: Another research indicated that certain derivatives exhibited significant cytotoxic effects on A549 lung cancer cells, leading to cell cycle arrest at the G2/M phase and promoting apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Action: Research on antibacterial activity revealed that specific pyrazole derivatives had larger inhibition zones compared to standard antibiotics like ampicillin against pathogenic bacteria, indicating their potential as effective antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

A multi-step synthesis is typically employed, beginning with cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media. Subsequent hydrolysis of the ester intermediate (e.g., ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate) under acidic or basic conditions yields the carboxylic acid. Optimization involves controlling reaction temperature (e.g., 80–100°C), stoichiometric ratios (1:1.2 hydrazine:cyanoacrylate), and purification via recrystallization (ethanol/water mixtures) to achieve yields of 60–75% .

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Single-crystal X-ray diffraction (SC-XRD) confirms the planar pyrazole core, with bond angles (e.g., N1–C2–C3 = 108.5°) and torsion angles (e.g., C4-fluorophenyl dihedral angle = 12.3°) critical for intermolecular interactions. Crystallographic parameters include a monoclinic system (space group P2/c), unit cell dimensions (a = 13.192 Å, b = 8.817 Å, c = 30.012 Å), and Z = 7. Hydrogen bonding between the carboxylic acid and amino groups stabilizes the lattice .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, 5–10 mg/mL at 25°C) but insoluble in water. Stability studies show degradation <5% after 72 hours at 4°C in dark conditions. Thermal decomposition occurs above 200°C (TGA data). Storage recommendations: desiccated at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do computational models explain the reaction mechanisms of fluorophenyl-substituted pyrazole synthesis?

Density functional theory (DFT) simulations reveal that the cyclocondensation step proceeds via a keto-enol tautomerization mechanism, with an activation energy barrier of ~25 kcal/mol. The electron-withdrawing fluorophenyl group stabilizes the transition state, reducing the energy barrier by 3–5 kcal/mol compared to non-fluorinated analogs. Solvent effects (e.g., ethanol) lower entropy by stabilizing polar intermediates .

Q. What methodologies are used to assess its biological activity, and how does the 4-fluorophenyl moiety influence target binding?

In vitro assays (e.g., kinase inhibition) use IC50 measurements via fluorescence polarization. The 4-fluorophenyl group enhances lipophilicity (LogP = 2.4) and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Molecular docking shows a binding affinity (ΔG = –8.2 kcal/mol) driven by hydrogen bonds between the carboxylic acid and Arg120 residues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM for COX-2 inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardization steps:

- Use uniform buffer systems (e.g., Tris-HCl, pH 7.4).

- Validate via orthogonal methods (SPR, ITC).

- Control for off-target effects using knockout cell lines .

Methodological Notes

- Synthetic Optimization: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and adjust pH during hydrolysis to prevent byproduct formation.

- Crystallography: Use synchrotron radiation for high-resolution data collection (λ = 0.71073 Å) to resolve disorder in fluorophenyl groups .

- Biological Assays: Include positive controls (e.g., indomethacin for COX-2) and validate with dose-response curves (R² > 0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.